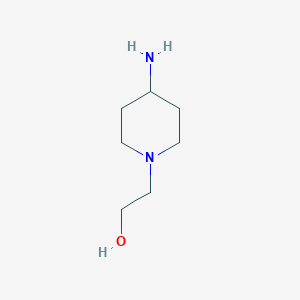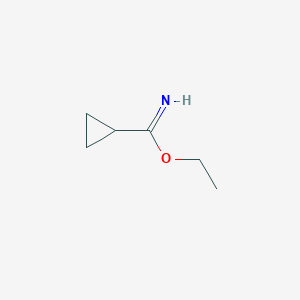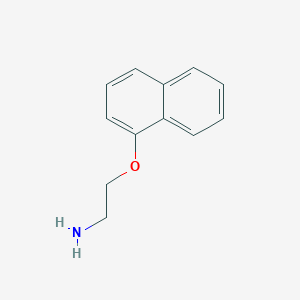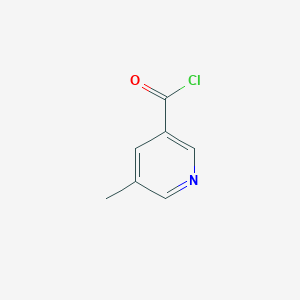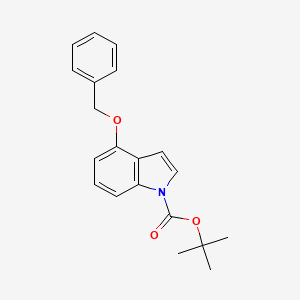
4-Benzyloxy-1-tert-butoxycarbonylindole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines. For instance, an enantioselective synthesis of a benzyl carbamate with a Boc-protected amino group is described, where iodolactamization is a key step . Another paper discusses the generation of a reactive cyclic cumulene with a Boc group, which is stabilized by electron-withdrawing substituents . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected amino acids is reported, showcasing the versatility of Boc-protected intermediates .
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups has been studied, such as in the case of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, where the conformation and crystal structure were determined using X-ray crystallography . This highlights the importance of structural analysis in understanding the properties of tert-butyl substituted compounds.
Chemical Reactions Analysis
The reactivity of Boc-protected compounds is diverse. For example, the transient existence of a Boc-protected cyclic cumulene was confirmed by trapping reactions with various substrates . In another study, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole was explored, demonstrating the selectivity of tert-butyl group introduction . These studies provide insight into the chemical behavior of Boc-protected and tert-butyl substituted molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected and tert-butyl substituted compounds are influenced by the presence of these groups. For instance, the odorless synthesis of tert-butyl aryl sulfides and their subsequent conversion to benzo[1,2-d;4,5-d']bis[1,3]dithioles is an example of how the tert-butyl group can affect the synthesis and properties of materials . The crystal packing and interactions in compounds like 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole are also influenced by tert-butyl substituents, as seen in the control of crystal packing by π–π stacking interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 4-Benzyloxy-1-tert-butoxycarbonylindole is used in the synthesis of complex molecules, such as CC-1065 and Duocarmycin analogs, incorporating unique alkylation subunits (Boger, Garbaccio, & Jin, 1997).
- It plays a role in the total synthesis of natural and unnatural compounds, such as gonioimitine, demonstrating significant antiproliferative activity in cell growth studies (Mizutani et al., 2011).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound is integral to the development of therapeutic agents, as evidenced by its involvement in the synthesis of amino acid and peptide analogs (Murato, Shioiri, & Yamada, 1977).
- It's also used in the creation of complex polyamides, demonstrating the versatility of this compound in polymer chemistry (Hsiao, Yang, & Chen, 2000).
Organic Chemistry and Reaction Studies
- The compound is utilized in studies focusing on the generation and trapping reactions of reactive intermediates, contributing to our understanding of complex organic reactions (Liu et al., 1999).
- Its role in asymmetric synthesis highlights its importance in the creation of chiral compounds, crucial in pharmaceutical synthesis (Jiang et al., 2005).
Molecular Structure and Analysis
- Studies have been conducted on its molecular structure and properties, including vibrational, UV, NMR, and HOMO-LUMO analysis, which are essential for understanding its chemical behavior and potential applications (Mathammal et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-13-12-16-17(21)10-7-11-18(16)23-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPUCBIIURYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586023 | |
| Record name | tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-1-tert-butoxycarbonylindole | |
CAS RN |
903131-59-9 | |
| Record name | tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)
